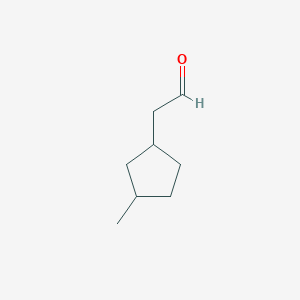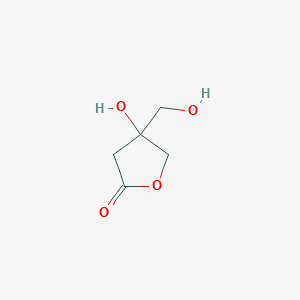
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, also known as 4-hydroxymethyl-1,3-dioxolan-2-one, is a cyclic carbonate compound. It is characterized by a five-membered ring structure containing both a hydroxyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with alkali metal hydrogen carbonates under phase transfer catalysis conditions. This method yields the compound in approximately 70% yield. Onium halides are often used as catalysts due to their higher catalytic activity compared to tertiary amines or 18-crown-6 .
Another synthetic route involves the transesterification of glycerol with dialkyl carbonates or ethylene carbonate. Additionally, the compound can be obtained by the reaction of 3-chloro-1,2-propanediol with sodium hydrogen carbonate in the presence of octyltrimethylammonium chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysis and transesterification reactions are common due to their efficiency and relatively high yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and other substituted derivatives.
Scientific Research Applications
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and hydroxymethyl groups. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the synthesis of more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain hydroxyl groups and are known for their antibacterial and antifungal properties.
Cedazuridine: A compound with a similar oxolan-2-one structure, used in combination with Decitabine for the treatment of myelodysplastic syndromes.
Apiin: A natural flavonoid containing a hydroxymethyl group, found in plants like parsley and celery.
Properties
CAS No. |
207846-01-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2 |
InChI Key |
DKZDYOGAQSXRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC1(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
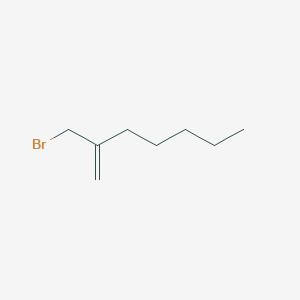
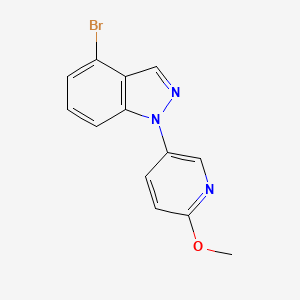
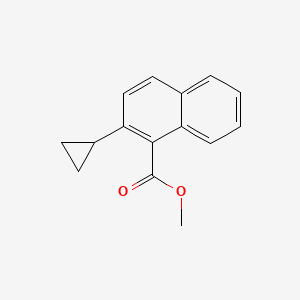
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)

![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
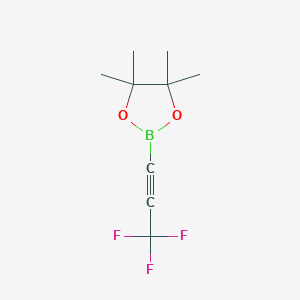
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)

